molecular formula C14H13N5OS2 B2502613 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1351642-58-4

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2502613
CAS No.: 1351642-58-4
M. Wt: 331.41
InChI Key: ATBUKZMTVOVZMD-UHFFFAOYSA-N
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Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Ring: Starting with a suitable dicarbonyl compound, the pyridazine ring can be synthesized through a cyclization reaction with hydrazine.

    Introduction of the Pyrazole Group: The pyrazole moiety can be introduced via a condensation reaction between a hydrazine derivative and an α,β-unsaturated carbonyl compound.

    Thioether Formation: The thiol group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated pyridazine derivative.

    Acetamide Formation: The final step involves the reaction of the thiol-pyridazine intermediate with thiophen-2-ylmethylamine and acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogens in the pyrazole or pyridazine rings, potentially leading to hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrogenated pyrazole or pyridazine derivatives.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with various biological targets, including enzymes and receptors.

Medicine

In medicinal research, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although detailed studies are required to confirm these properties.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of more complex chemical entities.

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole and pyridazine rings can engage in hydrogen bonding and π-π stacking interactions, while the thioether and acetamide groups may participate in covalent bonding or coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide: Lacks the thiophen-2-ylmethyl group.

    N-(thiophen-2-ylmethyl)acetamide: Lacks the pyrazole and pyridazine rings.

    2-(pyridazin-3-ylthio)acetamide: Lacks the pyrazole ring and thiophen-2-ylmethyl group.

Uniqueness

The uniqueness of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide lies in its combination of multiple heterocyclic rings and functional groups, which confer a high degree of chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanyl-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS2/c20-13(15-9-11-3-1-8-21-11)10-22-14-5-4-12(17-18-14)19-7-2-6-16-19/h1-8H,9-10H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBUKZMTVOVZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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